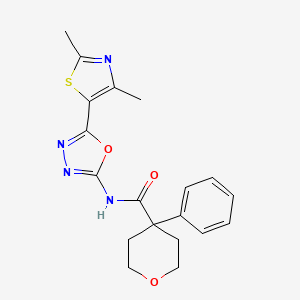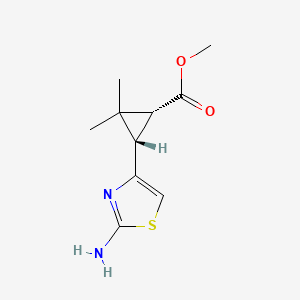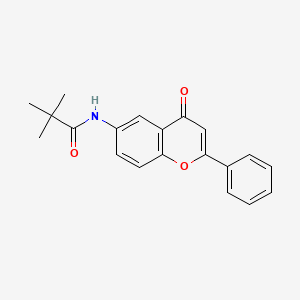
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole rings are known to be present in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves reactions of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmalemides . Additionally, pyrazoles and pyrazolo[3,4-d]pyridazines can be obtained via the reaction of 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-ene-1-one with hydrazonoyl halides .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name. It contains a thiazole ring, an oxadiazole ring, and a tetrahydropyran ring, all connected by amide linkages .Chemical Reactions Analysis
Thiazole derivatives are known to exhibit a wide range of biological activities and are used in the synthesis of various pharmaceuticals . They can undergo various chemical reactions, including 1,3-dipolar cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as (2,4-Dimethylthiazol-5-yl)methanamine, have been reported . It is a liquid at room temperature, with a molecular weight of 142.22, and it should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial properties. They can inhibit the growth of bacteria, fungi, and other microorganisms, making them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
Thiazole derivatives have shown promising results in the field of cancer research. They have been found to exhibit anticancer activity, potentially making them useful in the development of new cancer treatments .
Anti-Inflammatory Activity
Thiazole derivatives have been found to possess anti-inflammatory properties. This makes them potential candidates for the development of drugs to treat conditions characterized by inflammation .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties. They can neutralize harmful free radicals in the body, potentially helping to prevent a variety of health conditions .
Antidiabetic Activity
Thiazole derivatives have been found to exhibit antidiabetic properties. They could potentially be used in the development of new treatments for diabetes .
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective properties. This makes them potential candidates for the development of drugs to treat neurodegenerative diseases .
Industrial Applications
Thiazole derivatives have utility in various industrial applications such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Prodrug Synthesis
This compound can act as an intermediary for synthesizing modifying agents for different pro-drugs .
将来の方向性
特性
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-15(27-13(2)20-12)16-22-23-18(26-16)21-17(24)19(8-10-25-11-9-19)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULAHPLCMANEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)
![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2397790.png)
![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2397791.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)
![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2397797.png)
![2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide](/img/structure/B2397800.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)
![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)